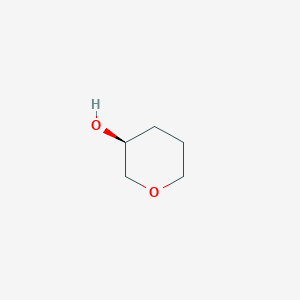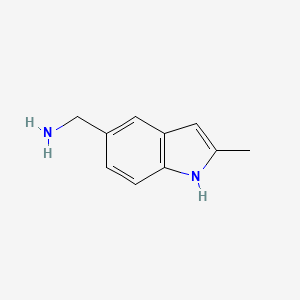![molecular formula C7H10N2O B1313905 4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリジン-2-オール CAS No. 60637-32-3](/img/structure/B1313905.png)
4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリジン-2-オール
説明
4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused bicyclic system consisting of a pyrazole ring and a pyridine ring, which imparts distinct chemical and biological properties.
科学的研究の応用
4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
作用機序
Target of Action
The primary target of 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL acts as a Core Protein Allosteric Modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants .
Biochemical Pathways
The compound affects the biochemical pathways involved in the life cycle of HBV. By modulating the conformation of the HBV core protein, it disrupts the normal functioning of the virus, leading to a reduction in the viral load .
Result of Action
The result of the action of 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL is a significant reduction in the HBV DNA viral load . This indicates that the compound is effective in inhibiting the replication of the virus.
生化学分析
Biochemical Properties
4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the MAPK/ERK pathway, which is vital for cell proliferation and differentiation. Additionally, it has been observed to alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds. Moreover, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of specific signaling pathways .
Dosage Effects in Animal Models
The effects of 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. For example, high doses of the compound have been associated with hepatotoxicity in animal studies. Threshold effects are also observed, where a minimum effective dose is required to elicit a biological response .
Metabolic Pathways
4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites. The compound may also influence the activity of other enzymes and cofactors involved in metabolic processes .
Transport and Distribution
Within cells and tissues, 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can impact its overall activity and function .
Subcellular Localization
The subcellular localization of 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL is essential for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall function within the cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-aminopyridinium species with acetylene dicarboxylic acid esters, followed by monodecarboxylation . Another approach includes the 1,3-dipolar cycloaddition of bicyclic sydnone to propargylic acid derivatives .
Industrial Production Methods
Industrial production of 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to facilitate efficient cyclization and subsequent purification steps.
化学反応の分析
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL, which can be further utilized in different applications.
類似化合物との比較
Similar Compounds
- 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine-2,6-dicarboxylic acid
- 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine-3,6-dicarboxylic acid
- 1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridin-2-yl)-5-[methyl(prop-2-yn-1-yl)amino]-1H-pyrazole-4-carbonitrile
Uniqueness
4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to act as a core protein allosteric modulator sets it apart from other similar compounds, making it a valuable candidate for antiviral research and pharmaceutical development .
特性
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-7-5-6-3-1-2-4-9(6)8-7/h5H,1-4H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFUMHNDJQUPOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=O)N2)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90484350 | |
| Record name | 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-A]PYRIDIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90484350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60637-32-3 | |
| Record name | 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-A]PYRIDIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90484350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


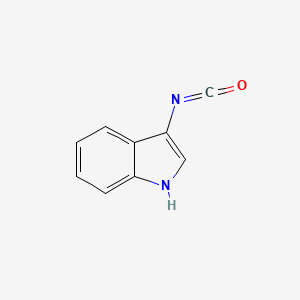


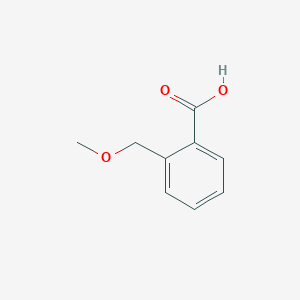
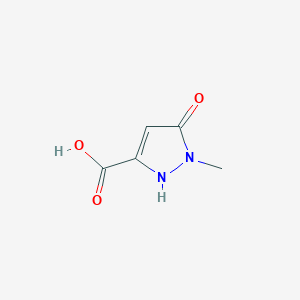
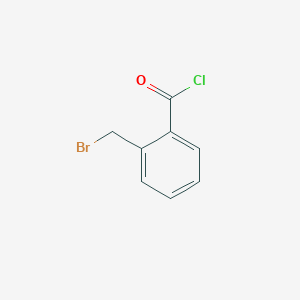
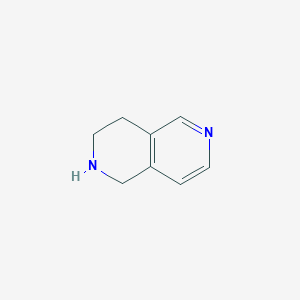
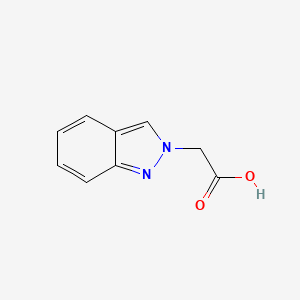
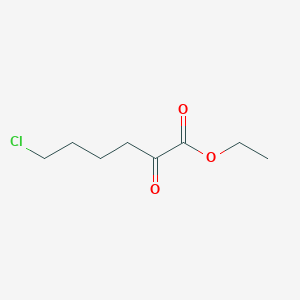
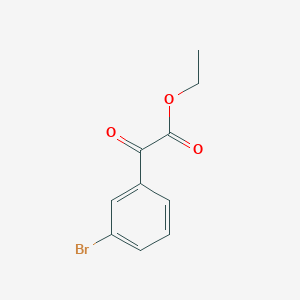

![5-Methoxy-2-methylbenzo[b]thiophene](/img/structure/B1313847.png)
